Home > Products > Screening Compounds P97816 > Thalidomide-O-PEG3-C2-acid
Thalidomide-O-PEG3-C2-acid -

Thalidomide-O-PEG3-C2-acid

Catalog Number: EVT-14906785
CAS Number:
Molecular Formula: C22H26N2O10
Molecular Weight: 478.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-PEG3-C2-acid is a synthetic compound derived from thalidomide, a drug originally developed in the 1950s for its sedative properties but later withdrawn due to its teratogenic effects. The compound incorporates polyethylene glycol (PEG) as a linker, which enhances its solubility and bioavailability. The primary application of Thalidomide-O-PEG3-C2-acid lies in targeted protein degradation, particularly in the context of cancer treatment, where it acts as a ligand for cereblon, a component of the E3 ubiquitin ligase complex.

Source

Thalidomide-O-PEG3-C2-acid is synthesized through chemical processes that involve the modification of thalidomide with a PEG linker. This modification is designed to improve the pharmacokinetic properties of thalidomide while retaining its biological activity. The synthesis methods are detailed in various patents and chemical databases .

Classification

Thalidomide-O-PEG3-C2-acid can be classified as a ligand-linker conjugate. It falls under the category of E3 ligase ligands, which are crucial in targeted protein degradation strategies, particularly in the development of PROTAC (Proteolysis Targeting Chimeras) technologies .

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-PEG3-C2-acid typically involves several key steps:

  1. Starting Material: The process begins with thalidomide as the base compound.
  2. Linker Attachment: A three-unit polyethylene glycol (PEG) linker is attached to the hydroxyl group of thalidomide to form Thalidomide-O-PEG3.
  3. Carboxylic Acid Formation: The final step involves converting the terminal hydroxyl group of the PEG into a carboxylic acid, yielding Thalidomide-O-PEG3-C2-acid.

Technical Details

The synthetic route may involve various chemical reactions such as esterification or amidation to facilitate the attachment of the PEG linker. Specific reaction conditions, including temperature and solvents, are optimized to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure

Thalidomide-O-PEG3-C2-acid has a complex molecular structure characterized by:

  • A thalidomide core, which includes a phthalimide structure.
  • A polyethylene glycol chain that contributes to its solubility.
  • A terminal carboxylic acid functional group that enhances interaction with biological targets.

Data

The molecular formula for Thalidomide-O-PEG3-C2-acid can be represented as C15H18N2O5C_{15}H_{18}N_{2}O_{5} when considering the components from thalidomide and the PEG linker. Detailed structural data can be obtained from chemical databases and patents .

Chemical Reactions Analysis

Reactions

Thalidomide-O-PEG3-C2-acid participates in several chemical reactions that are critical for its function:

  1. Esterification: This reaction occurs when forming the PEG linkage, allowing for the attachment of the PEG chain to thalidomide.
  2. Hydrolysis: Under certain conditions, ester bonds can hydrolyze, releasing thalidomide and PEG.
  3. Ligand Binding: The compound acts as a ligand for cereblon, facilitating ubiquitination of target proteins.

Technical Details

The reactivity of Thalidomide-O-PEG3-C2-acid is influenced by its functional groups, particularly the carboxylic acid and ether linkages within the PEG chain, which can undergo various transformations depending on environmental conditions .

Mechanism of Action

Process

Thalidomide-O-PEG3-C2-acid exerts its effects primarily through its interaction with cereblon:

  1. Binding to Cereblon: The compound binds to cereblon, an E3 ubiquitin ligase component.
  2. Target Protein Ubiquitination: This binding promotes ubiquitination of specific target proteins, leading to their degradation via the proteasome pathway.
  3. Therapeutic Outcomes: By degrading oncogenic proteins, this mechanism aids in cancer treatment by inhibiting tumor growth.

Data

Studies have shown that compounds like Thalidomide-O-PEG3-C2-acid can effectively induce degradation of specific proteins involved in cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-O-PEG3-C2-acid is typically characterized by:

  • Appearance: White to off-white solid or powder.
  • Solubility: Highly soluble in water due to the PEG component.

Chemical Properties

The compound exhibits stability under physiological conditions but may undergo hydrolysis in extreme pH environments. Its melting point and specific optical rotation can vary based on purity and formulation.

Relevant Data or Analyses

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to assess purity and structural integrity during synthesis .

Applications

Scientific Uses

Thalidomide-O-PEG3-C2-acid has significant applications in:

  1. Cancer Therapy: Used as part of targeted therapy regimens that exploit protein degradation pathways.
  2. Research Tools: Employed in studies investigating protein homeostasis and degradation mechanisms.
  3. Drug Development: Serves as a building block for designing novel therapeutics aimed at treating various malignancies.
Molecular Basis of Cereblon (CRBN) Recruitment in PROTAC Design

Thalidomide-O-PEG3-C2-acid (C₂₄H₂₉N₃O₁₁, MW: 535.5 g/mol) is a cereblon (CRBN)-directed degrader building block that serves as the E3 ligase-recruiting module in proteolysis-targeting chimeras (PROTACs) [1] [5]. Its core contains the phthalimide moiety of thalidomide, which binds CRBN—a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4ᴱ³) ubiquitin ligase complex [7] [8]. Upon binding, the compound reprograms CRBN to recognize "neosubstrates" containing a glycine-rich β-hairpin loop (G-loop), enabling targeted ubiquitination and proteasomal degradation [7].

The molecular architecture comprises three critical regions:

  • Thalidomide core: Mediates high-affinity CRBN binding (Kd ~ μM range) through hydrophobic contacts and hydrogen bonding.
  • Acetamido-PEG₃ linker: A 15-atom triethylene glycol spacer that projects the functional group away from the binding interface.
  • C₂-acid terminus: A carboxylic acid group (-COOH) enabling conjugation to target-binding warheads via amide coupling [1] [5]. This design allows bifunctional PROTACs to bridge CRBN and a protein of interest (POI), forming a productive ternary complex.

Table 1: Key Molecular Features of Thalidomide-O-PEG3-C2-Acid

PropertySpecification
Molecular FormulaC₂₄H₂₉N₃O₁₁
Molecular Weight535.506 g/mol
Purity (HPLC)≥95%
Functional GroupTerminal carboxylic acid (-COOH)
CRBN-Binding Moiety4'-O-modified thalidomide derivative
Storage Stability12 months at 2–8°C (refrigerated)

Toggle SMILES StructureOC(=O)CCOCCOCCOCCNC(=O)COC1=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 [1]

Structural Determinants of E3 Ubiquitin Ligase Binding Specificity

The CRBN-thalidomide interface exhibits precise stereoelectronic constraints governing PROTAC efficacy. X-ray crystallography reveals that the thalidomide core binds CRBN’s tri-Trp pocket (Trp380, Trp386, Trp400) via:

  • Glutarimide ring: Forms hydrogen bonds with His378 and zinc-coordinated water molecules, with the carbonyl oxygen coordinating a structural Zn²⁺ ion [7] [8].
  • Isoindolinone ring: Positioned near Trp380, where C4′-oxygen modifications (e.g., O-acetamido-PEG₃ linker) are solvent-exposed and minimally perturb binding [6] [8].

The acetamido group in Thalidomide-O-PEG3-C2-acid enhances conformational rigidity between the thalidomide core and PEG₃ linker, reducing entropic penalties during ternary complex formation [1] [6]. Notably, the linker’s length (∼16.5 Å) and flexibility are optimized to avoid steric clashes between CRBN and the POI, as evidenced by:

  • Degradation efficiency correlations: PROTACs with PEG₃ linkers outperform shorter (PEG₁) or longer (PEG₆) variants for targets like BRD4 and IRAK4 [2] [8].
  • CRBN mutational studies: Mutations at Trp380 or Zn²⁺-coordinating residues (Cys326, His378) abolish degradation, confirming the binding site’s specificity [7].

Table 2: Impact of Structural Variations on CRBN Binding

Modification SiteEffect on CRBN AffinityDegradation Efficiency
Glutarimide C4-carbonylAbolishes Zn²⁺ coordination → Loss of bindingNone [7]
Isoindolinone C4′-positionTolerates O-alkyl linkers (e.g., PEG₃)Maintained [1] [6]
Tri-Trp pocket mutationsDisrupt hydrophobic interface → No ternary complexLost [8]

Role of PEG3 Linkers in Ternary Complex Formation and Degradation Efficiency

The triethylene glycol (PEG₃) linker in Thalidomide-O-PEG3-C2-acid is a critical determinant of PROTAC functionality, influencing three key parameters:

Solubility and Permeability

PEG₃ increases aqueous solubility (logP reduced by ∼1.5 vs. alkyl linkers), facilitating cell permeability and intracellular PROTAC availability [10]. This property is empirically demonstrated by PROTACs with PEG₃ linkers achieving cellular IC₅₀ values ≤100 nM, while hydrophobic analogs show reduced potency [2] [7].

Properties

Product Name

Thalidomide-O-PEG3-C2-acid

IUPAC Name

3-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C22H26N2O10

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C22H26N2O10/c25-17-5-4-15(20(28)23-17)24-21(29)14-2-1-3-16(19(14)22(24)30)34-13-12-33-11-10-32-9-8-31-7-6-18(26)27/h1-3,15H,4-13H2,(H,26,27)(H,23,25,28)

InChI Key

RQIHHSTUPBHZSI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.